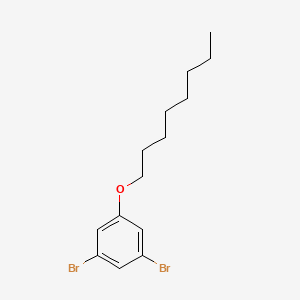

1,3-Dibromo-5-(octyloxy)benzene

Description

The exact mass of the compound 1,3-Dibromo-5-(octyloxy)benzene is 363.98604 g/mol and the complexity rating of the compound is 177. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Dibromo-5-(octyloxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dibromo-5-(octyloxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-5-octoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Br2O/c1-2-3-4-5-6-7-8-17-14-10-12(15)9-13(16)11-14/h9-11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWGWHRUQKVFOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC(=CC(=C1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,3-Dibromo-5-(octyloxy)benzene CAS 126827-29-2 properties

Technical Whitepaper: 1,3-Dibromo-5-(octyloxy)benzene A Critical Building Block for Soluble Conjugated Polymers and Functional Materials

Part 1: Executive Summary

1,3-Dibromo-5-(octyloxy)benzene (CAS 126827-29-2) is a specialized halogenated aromatic intermediate used primarily in the synthesis of functional organic materials. Its structural significance lies in its "dual-function" design: the 1,3-dibromo motif serves as a reactive handle for metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), while the 5-octyloxy chain acts as a solubilizing group.

In the field of organic electronics (OLEDs, OPVs, OFETs), rigid conjugated backbones often suffer from poor solubility, making processing difficult. The introduction of the octyloxy chain via this building block disrupts π-π stacking just enough to permit solution processing (e.g., spin-coating) without compromising the electronic integrity of the final polymer.

Part 2: Chemical Profile & Properties

| Property | Data |

| CAS Number | 126827-29-2 |

| IUPAC Name | 1,3-Dibromo-5-(octyloxy)benzene |

| Molecular Formula | C₁₄H₂₀Br₂O |

| Molecular Weight | 364.12 g/mol |

| Appearance | Clear to light yellow liquid or low-melting solid |

| Solubility | Soluble in CHCl₃, CH₂Cl₂, THF, Toluene; Insoluble in Water |

| Boiling Point | ~180-190°C at 0.5 mmHg (Predicted) |

| Flash Point | >110°C |

| Storage | Inert atmosphere (N₂/Ar), 2-8°C, protect from light |

Part 3: Synthetic Pathway & Methodology

The synthesis of 1,3-dibromo-5-(octyloxy)benzene is a classic Williamson Ether Synthesis , involving the O-alkylation of 3,5-dibromophenol. This protocol is favored for its high yield and operational simplicity.

Reaction Mechanism (SN2)

The reaction proceeds via a bimolecular nucleophilic substitution (

-

Deprotonation: A base (typically

) deprotonates the phenol to form the phenoxide anion. The resonance stabilization of the phenoxide by the benzene ring makes it a moderate nucleophile. -

Nucleophilic Attack: The phenoxide oxygen attacks the electrophilic carbon of 1-bromooctane (or 1-iodooctane), displacing the halide leaving group.

-

Inversion: As this is a primary alkyl halide, the attack occurs from the backside, though stereochemistry is not relevant for the achiral octyl chain.

Experimental Protocol

Reagents:

-

3,5-Dibromophenol (1.0 eq)

-

1-Bromooctane (1.2 eq)

-

Potassium Carbonate (

, 2.0 eq, anhydrous) -

Solvent: Acetone or Acetonitrile (Reagent grade)

-

Catalyst (Optional): 18-Crown-6 (0.05 eq) to accelerate reaction in Acetone.

Step-by-Step Workflow:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

). -

Dissolution: Add 3,5-dibromophenol (e.g., 5.0 g) and anhydrous Acetone (50 mL). Stir until dissolved.

-

Activation: Add anhydrous

(5.5 g) to the solution. The mixture may turn slightly yellow due to phenoxide formation. Stir for 15 minutes at room temperature. -

Alkylation: Add 1-bromooctane (4.1 mL) dropwise via syringe.

-

Reflux: Heat the mixture to reflux (approx. 60°C for Acetone) for 12–24 hours. Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The starting phenol spot (

~0.2) should disappear, and a new non-polar spot ( -

Work-up:

-

Cool to room temperature.

-

Filter off the inorganic salts (

, unreacted -

Concentrate the filtrate under reduced pressure (Rotavap).

-

-

Purification: Dissolve the residue in

and wash with 1M NaOH (to remove trace phenol) and Brine. Dry over-

Final Polish: Pass through a short silica plug eluting with Hexanes to remove trace octyl bromide.

-

-

Yield: Expect 85–95% of a colorless to pale yellow oil.

Synthesis Workflow Diagram

Caption: Step-by-step synthetic workflow for the Williamson ether synthesis of CAS 126827-29-2.

Part 4: Applications in Material Science

This compound is a staple in the synthesis of Poly(phenylene ethynylene)s (PPEs) and Poly(phenylene vinylene)s (PPVs) .

Sonogashira Polymerization (PPE Synthesis)

In this application, 1,3-dibromo-5-(octyloxy)benzene acts as the aryl halide component. It is reacted with a diethynyl aromatic species (e.g., 1,4-diethynylbenzene).

-

Role of Octyloxy Group: Without the side chain, the resulting rigid PPE backbone would aggregate irreversibly, becoming insoluble and unprocessable. The C8 chain provides steric bulk that prevents "pi-stacking crashing."

-

Catalytic Cycle: Palladium(0) / Copper(I) co-catalyzed.[1]

Dendrimer Synthesis

The molecule serves as a core or a linker in convergent dendrimer synthesis. The two bromine atoms allow for the attachment of two dendritic wedges (dendrons), while the alkoxy group can serve as a focal point for further functionalization or surface attachment.

Polymerization Logic Diagram

Caption: Logic flow for utilizing CAS 126827-29-2 in the synthesis of soluble conjugated polymers.

Part 5: Characterization (NMR Analysis)

To validate the synthesis,

Predicted

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 7.20 - 7.25 ppm | Triplet (t) | 1H | Ar-H (C2) | Proton between two Bromines (most deshielded). |

| 6.95 - 7.00 ppm | Doublet (d) | 2H | Ar-H (C4, C6) | Protons ortho to alkoxy group. (Often appears as singlet or triplet due to meta-coupling). |

| 3.90 - 3.95 ppm | Triplet (t) | 2H | Methylene directly attached to oxygen. | |

| 1.70 - 1.80 ppm | Multiplet (m) | 2H | Beta-methylene protons. | |

| 1.25 - 1.50 ppm | Multiplet (m) | 10H | Alkyl Chain | Bulk methylene chain protons. |

| 0.85 - 0.90 ppm | Triplet (t) | 3H | Terminal methyl group. |

Note: The aromatic region typically shows a characteristic 2:1 integration ratio. The proton at C2 is chemically distinct from C4/C6.

Part 6: Safety & Handling

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautions:

-

Always handle in a fume hood.

-

Wear nitrile gloves and safety goggles.

-

Avoid inhalation of vapors if heating.

-

-

Spill Management: Absorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste.

References

-

Preparation of Alkoxy-Bromobenzenes

- Source: Sigma-Aldrich / Merck Safety Data Sheets for related analogs (1-bromo-4-octyloxybenzene).

- Context: General safety and handling protocols for bromin

-

URL:

- Synthesis of Poly(phenylene ethynylene)s: Title: Synthesis and Photophysical Properties of Poly(1,4-phenylene-ethynylene)s. Source:Macromolecules (General reference for PPE synthesis using alkoxy-dibromobenzene monomers). Context: Describes the use of dialkoxy-dibromobenzenes in Sonogashira coupling.

-

General Williamson Ether Synthesis Protocol

- Title: Williamson Ether Synthesis of Aryl Ethers.

- Source: Organic Chemistry Portal.

-

URL:

-

Application in Organic Electronics

-

Title: Soluble Conjugated Polymers for Organic Electronics.[2]

- Source:Chemical Reviews.

- Context: Discusses the necessity of octyl/alkyl chains for solubility in conjug

-

Sources

Technical Guide: Chemical Structure & Synthesis of 1,3-Dibromo-5-(octyloxy)benzene

Executive Summary

1,3-Dibromo-5-(octyloxy)benzene (C₁₄H₂₀Br₂O) serves as a critical intermediate in the synthesis of soluble conjugated polymers, dendrimers, and organic electronic materials. Its structural utility lies in the meta-substitution pattern of the bromine atoms, which facilitates the formation of 1,3,5-trisubstituted benzene cores (star-shaped molecules) or meta-linked conjugated polymers (e.g., poly(m-phenylene)s). The octyloxy chain at the 5-position is strategically incorporated to disrupt π-π stacking, thereby enhancing solubility in common organic solvents (chloroform, toluene, THF) without significantly altering the electronic properties of the aromatic core.

This guide details the chemical architecture, optimized synthesis via Williamson etherification, and structural validation protocols for this compound, tailored for researchers in organic electronics and medicinal chemistry.

Chemical Identity & Molecular Architecture[1]

Nomenclature and Identification

-

IUPAC Name: 1,3-Dibromo-5-(octyloxy)benzene

-

Molecular Formula: C₁₄H₂₀Br₂O

-

Molecular Weight: 364.12 g/mol

-

PubChem CID: 101293533

-

SMILES: CCCCCCCCOC1=CC(=CC(=C1)Br)Br

Structural Analysis

The molecule consists of a benzene ring trisubstituted in a 1,3,5 (meta) pattern.

-

Positions 1 & 3 (Bromine): These sites are electrophilic handles activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). The meta arrangement prevents linear conjugation extension, often leading to wide-bandgap materials or discrete molecular architectures like dendrimers.

-

Position 5 (Octyloxy): The electron-donating alkoxy group (+M effect) slightly activates the ring but primarily serves as a "solubilizing tail." The 8-carbon alkyl chain introduces steric bulk and lipophilicity, critical for solution-processing of subsequent polymers.

| Property | Value | Rationale |

| Physical State | Colorless to pale yellow oil/low-melting solid | Alkyl chain disrupts crystal packing. |

| Solubility | High in CHCl₃, CH₂Cl₂, Toluene | Lipophilic octyl chain dominates solvation. |

| Reactivity | High (C-Br bonds) | Aryl bromides are excellent substrates for Pd(0). |

| Electronic Nature | Electron-Rich (Ether) / Electron-Poor (Br) | Inductive withdrawal by Br vs. Resonance donation by O. |

Synthetic Pathways & Process Optimization

The most robust route to 1,3-dibromo-5-(octyloxy)benzene is the Williamson Ether Synthesis , alkylating 3,5-dibromophenol with 1-bromooctane.

Reaction Mechanism

The reaction proceeds via an Sɴ2 mechanism . The phenoxide anion, generated in situ by a base (K₂CO₃), attacks the electrophilic carbon of 1-bromooctane, displacing the bromide ion.

Optimized Protocol

Reagents:

-

3,5-Dibromophenol (1.0 eq)

-

1-Bromooctane (1.2 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous)

-

Solvent: Acetone (reflux) or DMF (80°C)

-

Catalyst (Optional): 18-Crown-6 (to solubilize K⁺ in aprotic solvents)

Step-by-Step Methodology:

-

Activation: Charge a round-bottom flask with 3,5-dibromophenol (e.g., 10 mmol) and anhydrous K₂CO₃ (20 mmol) in acetone (50 mL). Stir at room temperature for 30 minutes to form the phenoxide.

-

Alkylation: Add 1-bromooctane (12 mmol) dropwise via syringe.

-

Reflux: Heat the mixture to reflux (approx. 60°C for acetone) under an inert atmosphere (N₂ or Ar) for 12–24 hours. Monitor via TLC (Hexane/Ethyl Acetate 9:1).

-

Workup: Cool to room temperature. Filter off the inorganic salts (KBr, excess K₂CO₃). Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in diethyl ether or dichloromethane. Wash with water (2x) and brine (1x). Dry over MgSO₄.

-

Isolation: Purify the crude oil via silica gel column chromatography (Eluent: 100% Hexanes to 95:5 Hexanes/EtOAc) to yield the pure product as a colorless oil.

Synthetic Workflow Diagram

Caption: Figure 1: Optimized Williamson Ether Synthesis workflow for 1,3-Dibromo-5-(octyloxy)benzene.

Characterization & Validation

Rigorous characterization is required to confirm the substitution pattern and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the molecule simplifies the NMR spectrum.

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic Region:

-

δ

7.2–7.3 ppm (Triplet, 1H, J1.5 Hz): Proton at position 2 (between two Br atoms). This is the most deshielded proton due to the inductive effect of two bromine atoms. -

δ

6.9–7.0 ppm (Doublet/Triplet, 2H, J1.5 Hz): Protons at positions 4 and 6. These are equivalent and shielded relative to H-2 by the ortho-alkoxy group.

-

-

Aliphatic Region:

-

δ

3.9 ppm (Triplet, 2H, J6.5 Hz): -O-CH ₂- (Alpha to oxygen). -

δ ~1.7 ppm (Quintet, 2H): -O-CH₂-CH ₂- (Beta protons).

-

δ ~1.2–1.5 ppm (Multiplet, 10H): Remaining methylene chain protons.

-

δ ~0.9 ppm (Triplet, 3H): Terminal methyl group (-CH₃).

-

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

Aromatic Carbons: C-O (~160 ppm), C-Br (~123 ppm), C-H (~126 ppm, ~116 ppm).

-

Aliphatic Carbons: C-O (~68 ppm), Alkyl chain signals (31.8, 29.3, 29.2, 26.0, 22.6, 14.1 ppm).

-

Mass Spectrometry (MS)

-

Isotope Pattern: The presence of two bromine atoms (⁷⁹Br and ⁸¹Br) creates a characteristic 1:2:1 triplet pattern for the molecular ion peak [M]⁺, [M+2]⁺, and [M+4]⁺.

-

Fragmentation: Loss of the octyl chain (M - 113) is a common fragmentation pathway.

Applications in Polymer Science & Organic Electronics[2]

This compound is a versatile monomer and building block .

Dendrimer Synthesis (Convergent Approach)

The 1,3-dibromo functionality allows for double-substitution. Using Suzuki coupling with aryl boronic acids, this core can generate "first-generation" dendrons. The octyloxy tail ensures the growing macromolecule remains soluble.

Conjugated Polymers

It serves as a comonomer for Poly(m-phenylene) derivatives. While para-phenylenes (like PPV) are conductive, meta-linkages break conjugation, creating materials with:

-

Higher triplet energy (useful for host materials in phosphorescent OLEDs).

-

Blue-shifted absorption/emission.

Application Logic Diagram

Caption: Figure 2: Divergent synthetic utility of the 1,3-dibromo-5-(octyloxy)benzene scaffold.

Safety & Handling Protocol

-

Hazards:

-

3,5-Dibromophenol: Irritant, potential skin sensitizer.

-

1-Bromooctane: Irritant, harmful to aquatic life.

-

Product: As a halogenated aromatic, treat as a potential liver toxin and irritant.

-

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Disposal: All halogenated waste must be segregated into "Halogenated Organic Waste" streams. Do not mix with general organic solvents.

References

-

PubChem. "1,3-Dibromo-5-(octyloxy)benzene | C14H20Br2O." National Center for Biotechnology Information. [Link]

- Percec, V., et al. "Designing Libraries of First-Generation AB3 and AB2 Self-Assembling Dendrons via the Primary Structure Generated from Combinations of (AB)y-AB3 and (AB)y-AB2 Building Blocks." Journal of the American Chemical Society, 2003. (Contextual reference for 3,5-dibromoalkoxybenzene synthesis).

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. [Link]

- Yamamoto, T. "Electrically Conducting And Thermally Stable pi-Conjugated Poly(arylene)s Prepared by Organometallic Processes." Progress in Polymer Science, 1992.

The Strategic Role of Octyloxy Chains in Organic Electronic Intermediates

An In-depth Technical Guide for Researchers and Scientists

Authored by: Gemini, Senior Application Scientist

Abstract

The performance of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs), is intrinsically linked to the molecular architecture of the semiconducting materials employed. Flexible alkyl side chains are fundamental components of these materials, primarily introduced to impart solubility and enable cost-effective solution-processing.[1][2] Among the various alkyl chains, the octyloxy (–O–C₈H₁₇) group has emerged as a particularly strategic choice. This guide provides an in-depth technical analysis of organic electronic intermediates featuring octyloxy chains. We will explore the causality behind its selection, detailing its impact on synthesis, purification, material properties, and final device performance. This document serves as a comprehensive resource for researchers and professionals in organic electronics and materials science, offering field-proven insights and validated protocols.

The Core Directive: Why Octyloxy?

The selection of a solubilizing group is not arbitrary; it is a critical design choice that profoundly influences a material's entire lifecycle, from synthesis to device integration. While the primary role of any alkyl chain is to overcome the strong π-π stacking interactions that make conjugated systems insoluble, the C8 chain offers a finely-tuned balance of properties.[2]

-

Solubility and Processability: The eight-carbon length provides sufficient van der Waals interactions with common organic solvents (e.g., toluene, chloroform, THF) to dissolve complex conjugated backbones, making them suitable for techniques like spin-coating, blade-coating, and inkjet printing.[1][3] This is a cornerstone of low-cost, large-area organic electronics.[2]

-

Influence on Molecular Packing: The octyloxy chain is more than just a solubilizer; it is an active modulator of the thin-film microstructure. The length, and in some cases branching, of the alkyl chain dictates the intermolecular spacing and ordering of the π-conjugated cores in the solid state.[1][4] This ordering is paramount for efficient charge transport, as it facilitates orbital overlap between adjacent molecules.[5]

-

The Odd-Even Effect: The number of carbon atoms in an alkyl chain can influence crystal packing. Molecules with odd-numbered chains sometimes exhibit different packing motifs and crystallinities compared to those with even-numbered chains, which can affect charge mobility.[2] The octyl (even-numbered) chain contributes to predictable packing arrangements.

-

Thermal and Morphological Stability: Appropriate side-chain engineering can lead to materials with higher glass transition temperatures (Tg), which is crucial for the long-term operational stability of devices.[6]

The octyloxy chain, therefore, represents a strategic compromise: it is long enough to ensure excellent solubility but not so long as to excessively dilute the active conjugated core or overly disrupt efficient intermolecular packing.

Synthetic Pathways and Methodologies

The synthesis of octyloxy-functionalized intermediates typically involves a two-stage conceptual process: attachment of the octyloxy side chain to a precursor, followed by the construction of the final conjugated system.

Attaching the Octyloxy Chain: Williamson Ether Synthesis

The most common and robust method for introducing an octyloxy group is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group (often a phenol) on an aromatic precursor to form a more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with an octyl halide (e.g., 1-bromooctane).

Protocol: General Williamson Ether Synthesis

-

Dissolution: Dissolve the phenolic precursor (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone.

-

Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃, 2-3 eq.) or sodium hydride (NaH, 1.1 eq.), to the solution. The choice of base depends on the acidity of the phenol and compatibility with other functional groups. Stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

Alkylation: Add 1-bromooctane (1.1-1.5 eq.) to the reaction mixture.

-

Heating: Heat the reaction to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography.[7]

Building the Conjugated Backbone

Once the octyloxy-functionalized monomers are prepared, they are assembled into larger conjugated systems using powerful cross-coupling reactions.

-

Suzuki Coupling: Reaction of a boronic acid or ester with an organohalide, catalyzed by a palladium complex. It is widely used due to the mild reaction conditions and the commercial availability of many building blocks.

-

Stille Coupling: Reaction between an organotin compound (stannane) and an organohalide, catalyzed by palladium. It is tolerant of a wide variety of functional groups.[8]

-

Horner-Wadsworth-Emmons (HWE) Reaction: Used to form vinylene bridges (C=C bonds), particularly in the synthesis of polymers like PPE-PPVs.[9] This reaction involves a stabilized phosphonate carbanion reacting with an aldehyde or ketone.

The workflow below illustrates the general synthetic logic for creating a donor-acceptor type conjugated molecule, a common motif in organic electronics.[10]

Caption: General synthetic workflow for octyloxy-functionalized intermediates.

Purification and Characterization: The Foundation of Performance

The electronic properties of organic semiconductors are exquisitely sensitive to impurities.[11] Even trace amounts of residual catalysts (e.g., palladium) or unreacted starting materials can act as charge traps, severely degrading device performance. Therefore, rigorous purification is a non-negotiable step.

Purification Protocols

-

Column Chromatography: The workhorse for purifying organic intermediates. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (eluent) is passed through.[7]

-

Recrystallization: A powerful technique for purifying solid compounds. It relies on the difference in solubility of the desired compound and its impurities in a specific solvent at different temperatures.

-

Sublimation: Used for volatile solids, this technique involves heating the solid under vacuum, causing it to transition directly into a gas, which then re-deposits as a pure solid on a cold surface, leaving non-volatile impurities behind.[12]

Characterization Suite

A comprehensive suite of analytical techniques is required to confirm the identity, purity, and properties of the synthesized intermediates.

| Technique | Purpose | Typical Observation for Octyloxy-Containing Intermediates |

| ¹H & ¹³C NMR | Structural elucidation and purity assessment. | Characteristic signals in the aliphatic region (0.8-4.0 ppm) corresponding to the octyloxy chain protons and carbons. |

| Mass Spectrometry | Confirms molecular weight and elemental composition. | A molecular ion peak corresponding to the exact mass of the target structure. |

| UV-Vis Spectroscopy | Probes electronic transitions (π-π*) and determines the optical bandgap.[13] | An absorption maximum (λ_max) in the UV or visible range, dictated by the conjugated backbone.[9] |

| Photoluminescence (PL) | Measures emission properties and fluorescence quantum yield.[14] | An emission spectrum, typically mirror-imaged to the absorption spectrum, with a characteristic Stokes shift. |

| Cyclic Voltammetry (CV) | Determines electrochemical properties (HOMO/LUMO energy levels). | Reversible oxidation and/or reduction peaks from which HOMO/LUMO levels can be estimated relative to a reference.[13] |

| Elemental Analysis | Confirms the elemental composition (C, H, N, S). | Experimental percentages should match theoretical values within ±0.4%. |

Structure-Property Relationships: Connecting Molecule to Function

The introduction of octyloxy chains directly and indirectly influences the key properties that govern device performance.[15][16][17][18]

Morphology and Charge Transport

For applications in OFETs and OPVs, charge transport is critical. The octyloxy chains play a pivotal role in directing the self-assembly of molecules in thin films.[1] Systematic studies have shown that subtle changes in alkyl chain structure (e.g., length or branching point) can lead to dramatic differences in molecular packing, domain size, and, consequently, charge carrier mobility, with variations spanning several orders of magnitude.[1][4] Materials designed with optimized octyloxy substitution can achieve dense in-plane molecular packing, leading to high charge transport mobilities.[1][4]

Photophysical and Electrochemical Properties

While the conjugated core primarily defines the absorption and emission wavelengths (the color) and the fundamental energy levels, the octyloxy side chains can exert a secondary influence.[9][19]

-

Solid-State Effects: In thin films, the packing induced by the side chains can alter the electronic coupling between molecules, leading to shifts in the absorption spectra (H- or J-aggregation) compared to dilute solutions.

-

Electronic Effects: As an alkoxy group, the oxygen atom is weakly electron-donating through resonance, which can slightly raise the Highest Occupied Molecular Orbital (HOMO) energy level of the conjugated system. This effect can be used to fine-tune the energy level alignment at interfaces within a device.[19]

The diagram below illustrates the relationship between molecular structure and the key properties that determine device performance.

Caption: Structure-Property-Performance relationship in organic semiconductors.

Performance in Organic Electronic Devices

The ultimate test of an organic electronic intermediate is its performance in a device. Octyloxy-functionalized materials are ubiquitous across all major classes of organic electronics.

Organic Field-Effect Transistors (OFETs)

OFETs are the fundamental building blocks of organic circuits.[20][21] Performance is primarily judged by the charge carrier mobility (μ) and the on/off current ratio. The octyloxy chains are critical here, as they directly control the solid-state packing that enables efficient charge hopping between molecules.[1][5] Solution-processable naphthalene diimides bearing branched octyloxy-related chains have achieved electron mobilities exceeding 3.0 cm²/V·s, a testament to the power of side-chain engineering.[1][4]

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, octyloxy chains enable the solution-processing of emissive or charge-transport layers.[22][23] For instance, polymers like poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) and its analogs with octyloxy chains are processed from solution to form the light-emitting layer.[22] The side chains ensure the formation of uniform, amorphous, or microcrystalline films, which is crucial for preventing shorts and ensuring uniform light emission.[24]

Organic Photovoltaics (OPVs)

OPV performance is highly dependent on the morphology of the bulk heterojunction (BHJ) layer, a blend of electron-donating and electron-accepting materials.[25][26] The octyloxy chains on the donor polymer or small molecule influence its miscibility with the acceptor (often a fullerene derivative or non-fullerene acceptor), controlling the domain sizes within the blend.[25] This morphology must be optimized to allow for efficient exciton diffusion to the donor-acceptor interface for charge separation, while also providing continuous pathways for electrons and holes to travel to their respective electrodes.[27]

Conclusion and Future Outlook

Organic electronic intermediates containing octyloxy chains are foundational to the field of solution-processable organic electronics. The octyloxy group provides a masterful balance of solubility for ease of processing and structural control for optimizing solid-state morphology. This guide has detailed the causal links between the choice of this specific side chain and its cascading effects on synthesis, purification, material properties, and the performance of OFETs, OLEDs, and OPVs.

The future of this field lies in more sophisticated side-chain engineering. Researchers are exploring strategies including:

-

Branched Isomers: Moving the branching point along the alkyl chain can subtly but critically alter packing and device performance.[1][4]

-

Asymmetric Design: Introducing different side chains on the same molecule to frustrate crystallization and tune properties.[18]

-

Functionalized Chains: Incorporating polar groups or reactive sites onto the ends of chains to modulate interfacial properties or enable post-deposition cross-linking.[2]

By understanding and applying the principles outlined in this guide, scientists and researchers can continue to design and synthesize next-generation organic semiconducting materials with precisely tailored properties for high-performance electronic applications.

References

-

Synthesis and Photophysical and Electroluminescent Properties of Poly(1,4-phenylene–ethynylene). (Materials (Basel)). [Link]

-

Critical role of alkyl chain branching of organic semiconductors in enabling solution-processed N-channel organic thin-film transistors with mobility of up to 3.50 cm² V(-1) s(-1). (PubMed). [Link]

-

Roles of Flexible Chains in Organic Semiconducting Materials. (ACS Applied Materials & Interfaces). [Link]

-

Conjugated Polymers-Based Ternary Hybrid toward Unique Photophysical Properties. (Polymers). [Link]

-

Critical Role of Alkyl Chain Branching of Organic Semiconductors in Enabling Solution-Processed N-Channel Organic Thin-Film Transistors with Mobility of up to 3.50 cm(2) V-1 s(-1) | Request PDF. (ResearchGate). [Link]

-

Purification Techniques in Organic Chemistry: A Comprehensive Guide. (Acme Synthetic Chemicals). [Link]

-

Impact of hydroxy and octyloxy substituents of phenothiazine based dyes on the photovoltaic performance. (ResearchGate). [Link]

-

Nanoconfining solution-processed organic semiconductors for emerging optoelectronics. (Materials Chemistry Frontiers). [Link]

-

Using automated synthesis to understand the role of side chains on molecular charge transport. (eScholarship, University of California). [Link]

-

Effect of Direct Alkyne Substitution on the Photophysical Properties of Two Novel Octasubstituted Zinc Phthalocyanines. (ChemistrySelect). [Link]

-

Electrochemical Assembly for Synthesis of Middle‐Sized Organic Molecules. (The Chemical Record). [Link]

-

Impact of Alkyl-Based Side Chains in Conjugated Materials for Bulk Heterojunction Organic Photovoltaic Cells—A Review. (MDPI). [Link]

-

Organic semiconductors for organic field-effect transistors. (Journal of Materials Chemistry). [Link]

-

The Purification of Organic Compound: Techniques and Applications. (Reachem). [Link]

-

methods of purification of organic compounds. (BYJU'S). [Link]

-

Methods of Purification of Organic Compounds. (CK-12 Foundation). [Link]

-

Organic Field-Effect Transistors (OFET) and Organic Electrochemical Transistors (OECT). (Fraunhofer IPMS). [Link]

-

Purification of Organic Compounds: from Crude Product to Purity. (Department of Physics & Chemistry, The University of the West Indies, Mona Campus). [Link]

-

Solution-processable organic semiconductors with over 220 °C glass transition temperature: manipulating morphology using a helical polycyclic heteroaromatic motif. (Energy & Environmental Science). [Link]

-

Supporting Information - OPUS - BSZ. (University of Stuttgart). [Link]

-

The future of solution processing toward organic semiconductor devices: a substrate and integration perspective. (Journal of Materials Chemistry C). [Link]

-

Structure-Property Relationships of Novel Electronic Functional Materials Using Contactless Probing. (Defense Technical Information Center). [Link]

-

Aqueous Processing for Printed Organic Electronics: Conjugated Polymers with Multistage Cleavable Side Chains. (ACS Central Science). [Link]

-

4 Applications of OLED. Source:... | Download Scientific Diagram. (ResearchGate). [Link]

-

Structure-Property Relationships in Organic Nonlinear Optical Materials. (ResearchGate). [Link]

-

Conjugated polymers – a versatile platform for various photophysical, electrochemical and biomedical applications: a comprehensive review. (New Journal of Chemistry). [Link]

-

Structure Property Relationships in Organic Conjugated Systems. (Arrow@TU Dublin). [Link]

-

Organic Photovoltaic Cells for Indoor Applications: Opportunities and Challenges. (ACS Applied Materials & Interfaces). [Link]

-

Organic Field-Effect Transistors. (MIT OpenCourseWare). [Link]

-

Nanoscale functional chemistry and opto-electronic response of organic materials. (ResearchGate). [Link]

-

Understanding the Structure-Property Relationship in Diketopyrrolopyrroles for Organic Electronics. (Apollo - University of Cambridge Repository). [Link]

-

Electronic Property of Functional Organic Materials. (Journal of the Physical Society of Japan). [Link]

-

Organic field-effect transistor. (Wikipedia). [Link]

-

Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. (RSC Advances). [Link]

-

Efficient Organic Photovoltaic Cells Employing Squaraines and Their Ag. (RIT Scholar Works). [Link]

-

Highly Efficient Flexible Roll-to-Roll Organic Photovoltaics Based on Non-Fullerene Acceptors. (MDPI). [Link]

-

Theoretical and Experimental Study of Different Side Chains on 3,4-Ethylenedioxythiophene and Diketopyrrolopyrrole-Derived Polymers: Towards Organic Transistors. (MDPI). [Link]

-

Organic Photovoltaic Solar Cells. (National Renewable Energy Laboratory). [Link]

-

X-ray Spectroscopic Study of Atomic and Electronic Structures of Energy Materials. (FLOGEN Star Outreach). [Link]

-

Organic light-emitting diode (OLED) technology. (MRS Bulletin). [Link]

-

Organic Light Emitting Diodes: Devices and applications. (Journal of Materials and Environmental Science). [Link]

-

Organic electron transport materials. (Beilstein Journal of Organic Chemistry). [Link]

-

Organic Light Emitting Diodes (OLEDs). (Universal Display Corporation). [Link]

Sources

- 1. Critical role of alkyl chain branching of organic semiconductors in enabling solution-processed N-channel organic thin-film transistors with mobility of up to 3.50 cm² V(-1) s(-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. www2.coe.pku.edu.cn [www2.coe.pku.edu.cn]

- 3. The future of solution processing toward organic semiconductor devices: a substrate and integration perspective - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solution-processable organic semiconductors with over 220 °C glass transition temperature: manipulating morphology using a helical polycyclic heteroaromatic motif - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 7. physics.emu.edu.tr [physics.emu.edu.tr]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Photophysical and Electroluminescent Properties of Poly(1,4-phenylene–ethynylene)-alt-poly(1,4-phenylene–vinylene)s with Various Dissymmetric Substitution of Alkoxy Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Conjugated polymers – a versatile platform for various photophysical, electrochemical and biomedical applications: a comprehensive review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. CK12-Foundation [flexbooks.ck12.org]

- 12. byjus.com [byjus.com]

- 13. opus.bsz-bw.de [opus.bsz-bw.de]

- 14. Effect of Direct Alkyne Substitution on the Photophysical Properties of Two Novel Octasubstituted Zinc Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. researchgate.net [researchgate.net]

- 17. "Structure Property Relationships in Organic Conjugated Systems" by Luke O'Neill [arrow.tudublin.ie]

- 18. Understanding the Structure-Property Relationship in Diketopyrrolopyrroles for Organic Electronics [repository.cam.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. web.mit.edu [web.mit.edu]

- 21. Organic field-effect transistor - Wikipedia [en.wikipedia.org]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. jmaterenvironsci.com [jmaterenvironsci.com]

- 25. mdpi.com [mdpi.com]

- 26. "Efficient Organic Photovoltaic Cells Employing Squaraines and Their Ag" by Chenyu Zheng [repository.rit.edu]

- 27. Organic Photovoltaic Solar Cells | Photovoltaic Research | NLR [nlr.gov]

safety data sheet (SDS) for 1,3-Dibromo-5-(octyloxy)benzene

Technical Safety Master Guide: 1,3-Dibromo-5-(octyloxy)benzene

Executive Summary: The Molecule at a Glance

1,3-Dibromo-5-(octyloxy)benzene (CAS: 1240047-14-6) is a specialized halogenated aromatic ether primarily utilized as a building block in the synthesis of conjugated polymers, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Its structural duality—combining reactive aryl bromide sites for cross-coupling (Suzuki, Yamamoto) with a lipophilic octyl chain for solubility—presents a unique safety profile.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-centric operational protocol. It integrates chemical behavior with practical handling strategies to ensure data integrity and personnel safety.

Part 1: Identification & Chemical Context

| Parameter | Technical Detail |

| Chemical Name | 1,3-Dibromo-5-(octyloxy)benzene |

| Synonyms | 3,5-Dibromooctyloxybenzene; 1,3-Dibromo-5-n-octyloxybenzene |

| CAS Number | 1240047-14-6 |

| PubChem CID | 101293533 |

| Molecular Formula | |

| Molecular Weight | 364.12 g/mol |

| Structural Alert | Aryl halide; Alkyl ether chain (lipophilic carrier) |

Application Context: In drug development and materials science, this compound is often subjected to metal-catalyzed cross-coupling reactions. The presence of two bromine atoms makes it a "bifunctional monomer," capable of polymerization. Inadvertent exposure to moisture or catalysts (e.g., Pd(0), Ni(0)) can lead to degradation or uncontrolled oligomerization.

Part 2: Hazard Analysis & Mechanism (GHS)

As a Senior Scientist, it is critical to understand why this molecule is hazardous. The octyl chain increases lipophilicity (

GHS Classification (Derived from Structure-Activity Relationship)

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation. The lipophilic tail allows the molecule to penetrate the stratum corneum, delivering the irritant aryl halide core to the dermis.

-

Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

Hidden Hazards

-

Sensitization Potential: While not explicitly classified as a sensitizer, brominated aromatics can induce contact dermatitis upon repeated exposure.

-

Hydrolysis Products: In the presence of strong Lewis acids or high heat, the ether linkage can cleave, releasing 3,5-dibromophenol , which is significantly more toxic and corrosive than the parent compound.

Part 3: Operational Handling & Engineering Controls

Standard laboratory practice is insufficient. The following decision tree dictates the handling environment based on the operation scale.

Workflow Logic: Handling Environment Decision Tree

Figure 1: Decision logic for selecting the appropriate engineering controls and PPE based on operational scale and catalyst involvement.

Personal Protective Equipment (PPE) Rationale

-

Gloves: Standard nitrile gloves (4 mil) offer protection for incidental splash. However, due to the octyl chain , permeation breakthrough time is reduced.

-

Protocol: For procedures >15 minutes, use Silver Shield (Laminate) gloves or double-glove with nitrile (change outer pair every 30 mins).

-

-

Respiratory: If heating above 60°C outside a closed system, a half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required to capture potential HBr off-gassing.

Part 4: Physical & Chemical Properties

Quantitative data is essential for process design. Where experimental data is absent for this specific CAS, values are predicted based on structural analogs (e.g., 1,3-dibromo-5-methoxybenzene) and noted as such.

| Property | Value (Approximate/Predicted) | Operational Implication |

| Physical State | Liquid or Low-Melting Solid | May require gentle warming to dispense. |

| Melting Point | 25°C – 35°C | Store in a cool place; may solidify in AC labs. |

| Boiling Point | > 350°C (Predicted) | High boiler; difficult to remove by rotary evaporation. |

| Density | ~1.4 – 1.5 g/cm³ | Denser than water; sinks in aqueous washes. |

| Solubility | Soluble: DCM, THF, TolueneInsoluble: Water | Use organic solvents for spill cleanup. |

| Flash Point | > 110°C | Combustible but not highly flammable. |

Part 5: Emergency Response Protocols

Spill Cleanup Workflow

A systematic approach prevents contamination spread. Do NOT use paper towels for large spills, as the high surface area can facilitate rapid evaporation of volatile impurities.

Figure 2: Step-by-step spill response protocol minimizing exposure and environmental release.

First Aid Measures

-

Eye Contact: Flush with water for 15 minutes . Do not use neutralizing agents.

-

Skin Contact: Wash with soap and water .

-

Critical Note: Do NOT use ethanol or acetone to wash skin. These solvents dissolve the octyl chain, driving the brominated compound deeper into the subcutaneous tissue, potentially increasing systemic toxicity.

-

-

Inhalation: Move to fresh air. If wheezing occurs (indicative of HBr irritation), seek medical attention immediately.

Part 6: Stability, Reactivity & Storage

-

Storage Conditions:

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent slow oxidation of the ether tail.

-

Light: Store in amber vials. Aryl bromides are photosensitive and can undergo homolytic cleavage, turning the sample brown (liberation of

).

-

-

Incompatibilities:

-

Strong Oxidizers: Can attack the ether linkage.

-

Lithium/Magnesium: Will spontaneously form Grignard or Organolithium reagents, which are pyrophoric. Avoid contact with metal shavings.

-

Part 7: Disposal & Environmental Stewardship

-

Waste Classification: Hazardous Chemical Waste (Halogenated).

-

Protocol:

-

Dissolve waste in a minimal amount of acetone or dichloromethane.

-

Transfer to a dedicated "Halogenated Organic Solvents" waste container.

-

Do NOT mix with acid waste (risk of HBr generation).

-

-

Ecological Risk: High. The combination of halogenation and the octyl chain suggests persistence and bioaccumulation potential in aquatic organisms. Prevent entry into drains.

References

-

PubChem. (n.d.). 1,3-Dibromo-5-(octyloxy)benzene (CID 101293533). National Center for Biotechnology Information. Retrieved from [Link]

Methodological & Application

Application Notes & Protocols: Strategic Solvent Selection for Processing 1,3-Dibromo-5-(octyloxy)benzene

Introduction: The Critical Role of the Reaction Environment

1,3-Dibromo-5-(octyloxy)benzene is a key intermediate in the synthesis of advanced organic materials, including polymers, pharmaceuticals, and organic electronics. Its molecular architecture, featuring two reactive bromine atoms and a long, solubilizing octyloxy chain, makes it a versatile building block for constructing complex molecular frameworks through various cross-coupling and organometallic reactions.

The success of any synthetic transformation involving this substrate is not merely dependent on the choice of reagents and catalysts, but is profoundly influenced by the solvent system. The solvent does more than just dissolve reactants; it dictates reaction rates, influences mechanistic pathways, stabilizes reactive intermediates, and can even determine the final product distribution. This guide provides a comprehensive overview of solvent selection strategies, detailed protocols for key reactions, and troubleshooting insights to empower researchers in maximizing the synthetic potential of 1,3-Dibromo-5-(octyloxy)benzene.

Physicochemical Profile of 1,3-Dibromo-5-(octyloxy)benzene

Understanding the inherent properties of the substrate is the foundation of rational solvent selection. The molecule's structure combines a polarizable aromatic core with a nonpolar aliphatic chain, resulting in a distinct solubility profile.

| Property | Value / Description | Significance for Solvent Selection |

| Molecular Formula | C₁₄H₂₀Br₂O[1] | --- |

| Molecular Weight | 380.12 g/mol | Influences diffusion rates and boiling point considerations. |

| Structure | Aromatic benzene ring with two bromine atoms at meta positions and an octyloxy ether group.[2] | The large nonpolar octyloxy tail dominates the solubility profile, favoring miscibility with nonpolar to moderately polar organic solvents. The aromatic ring allows for π-π stacking interactions. |

| Polarity | Predominantly nonpolar, with a small dipole moment from the C-O-C ether linkage and C-Br bonds. | Highly soluble in common nonpolar (e.g., Toluene, Hexane) and moderately polar aprotic solvents (e.g., THF, Ethyl Acetate). Poorly soluble in highly polar protic solvents like water. |

| Physical State | Expected to be a liquid or low-melting solid at room temperature. | Influences handling procedures and dissolution kinetics. |

Guiding Principles for Solvent Selection

The ideal solvent should not only fully dissolve 1,3-Dibromo-5-(octyloxy)benzene and other reagents but also facilitate the desired chemical transformation while minimizing side reactions.

Polarity and Dielectric Constant

Solvent polarity affects the stabilization of ground states, transition states, and intermediates.

-

Nonpolar Solvents (e.g., Toluene, Dioxane): Often favored for reactions involving neutral, nonpolar species. For instance, certain palladium-catalyzed couplings with neutral ligands like Pd(PPh₃)₄ perform well in less polar environments.[3]

-

Polar Aprotic Solvents (e.g., THF, DMF, MeCN): These solvents possess significant dipole moments but lack acidic protons. They are excellent for dissolving a wide range of reagents and can stabilize charged intermediates. However, their coordinating ability can sometimes influence catalyst activity. In some Suzuki-Miyaura couplings, polar solvents like MeCN or DMF can even switch the chemoselectivity of the reaction.[4]

-

Polar Protic Solvents (e.g., Alcohols, Water): These solvents have acidic protons and should be used with caution. They are generally incompatible with highly basic organometallic reagents (Grignard, organolithiums) as they will quench them.[5] In Suzuki couplings, they can act as a hydride source, leading to a detrimental side reaction known as dehalogenation.[6]

Boiling Point

The solvent's boiling point must be appropriate for the desired reaction temperature. High-boiling solvents like DMF or Dioxane are suitable for reactions requiring significant thermal energy, while low-boiling solvents like Diethyl Ether are used for reactions that must be run at low temperatures.

Coordinating vs. Non-Coordinating Solvents

Ethereal solvents like Tetrahydrofuran (THF) and Diethyl Ether are "coordinating" because their lone pair electrons can stabilize organometallic species, which is essential for the formation and stability of Grignard reagents.[5]

Workflow for Rational Solvent Selection

Caption: A logical workflow for selecting the optimal solvent system.

Application Notes: Solvent Systems for Key Transformations

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)

This is one of the most powerful methods for forming C-C bonds with 1,3-Dibromo-5-(octyloxy)benzene. Solvent choice is critical for catalyst stability and preventing side reactions.

-

Recommended Solvents: Aprotic solvents are strongly preferred to avoid dehalogenation.[6]

-

Toluene, 1,4-Dioxane: Excellent general-purpose, nonpolar solvents. They are particularly effective when using neutral palladium complexes like Pd(PPh₃)₄.[3]

-

Tetrahydrofuran (THF): A moderately polar option that provides good solubility for both the organic substrate and the organoboron reagent.

-

DMF/Water or Toluene/Water Mixtures: Aqueous bases (e.g., K₂CO₃, K₃PO₄) are often used in Suzuki couplings. A biphasic system or the use of a polar co-solvent like DMF can facilitate the interaction between the organic and aqueous phases.[7]

-

-

Causality Behind Choices: The solvent influences the stability and reactivity of the palladium catalyst. In some systems, polar solvents can stabilize anionic palladium complexes, which may follow a different reaction pathway than the neutral complexes that dominate in nonpolar solvents.[4] The primary goal is to facilitate the catalytic cycle while suppressing the reduction of the aryl bromide starting material.[6]

Caption: Suzuki catalytic cycle showing the critical influence of solvent.

Grignard Reagent Formation

Formation of the mono- or di-Grignard reagent from 1,3-Dibromo-5-(octyloxy)benzene opens pathways for reaction with a wide range of electrophiles. The solvent choice here is non-negotiable.

-

Mandatory Solvents: Anhydrous ethereal solvents are essential.

-

Tetrahydrofuran (THF): The most common and effective choice. It readily dissolves the substrate and its high coordinating ability stabilizes the forming Grignard reagent through complexation with the magnesium center.[5]

-

Diethyl Ether (Et₂O): A traditional choice with a lower boiling point than THF, which can be advantageous for controlling exothermic reactions.

-

2-Methyltetrahydrofuran (2-MeTHF): A "greener" alternative to THF that can be derived from renewable resources. It often provides equal or superior performance and has the added benefit of being less water-miscible, simplifying workup.[8]

-

-

Causality Behind Choices: The C-Mg bond in a Grignard reagent is highly polarized and reactive. The lone pair electrons from two ether solvent molecules coordinate to the magnesium atom, forming a stabilizing complex (Schlenk equilibrium).[5] Without this coordination, the reagent is often unstable and will not form in appreciable quantities. The solvent MUST be anhydrous, as any trace of water will protonate and destroy the Grignard reagent.[5]

Caption: Solvent coordination is essential for Grignard reagent formation.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[9][10] 1,3-Dibromo-5-(octyloxy)benzene and related aryl bromides may cause skin, eye, and respiratory irritation.[9][11]

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Objective: To synthesize 3-bromo-5-(octyloxy)-1,1'-biphenyl.

Materials:

-

1,3-Dibromo-5-(octyloxy)benzene (1.0 eq)

-

Phenylboronic acid (1.1 eq)

-

Pd(PPh₃)₄ (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Toluene, anhydrous

-

Water, deionized

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,3-Dibromo-5-(octyloxy)benzene, phenylboronic acid, and Pd(PPh₃)₄.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous Toluene via syringe to dissolve the reagents.

-

In a separate flask, dissolve the K₂CO₃ in deionized water.

-

Add the aqueous K₂CO₃ solution to the reaction flask.

-

Heat the biphasic mixture to 90 °C with vigorous stirring for 6-12 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired product.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Mono-Grignard Reagent Formation and Quenching

Objective: To prepare 1-bromo-3-(octyloxy)benzene by forming a Grignard reagent and quenching with water. This protocol validates the successful formation of the organometallic intermediate.

Materials:

-

Magnesium turnings (1.5 eq)

-

Iodine (1 small crystal, as initiator)

-

1,3-Dibromo-5-(octyloxy)benzene (1.0 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

CRITICAL: All glassware must be rigorously dried in an oven ( >120 °C) overnight and assembled hot under a stream of dry inert gas (Nitrogen or Argon).

-

Place the magnesium turnings and the iodine crystal into a dry three-neck flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.

-

Gently heat the flask with a heat gun under the inert gas stream until violet iodine vapors are observed. This helps to activate the magnesium surface. Allow to cool.

-

Add a small amount of anhydrous THF via syringe to cover the magnesium.

-

Dissolve 1,3-Dibromo-5-(octyloxy)benzene in anhydrous THF in the dropping funnel.

-

Add a small portion (approx. 10%) of the substrate solution to the magnesium suspension.

-

The reaction should initiate, indicated by gentle bubbling and a slight increase in temperature. If it does not start, gentle warming may be required.

-

Once initiated, add the remaining substrate solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours.

-

To confirm formation, take a small aliquot, and carefully quench it with D₂O. The presence of a deuterium atom on the aromatic ring in the ¹H NMR spectrum confirms Grignard formation.

-

For workup, cool the reaction flask in an ice bath and slowly add saturated aqueous NH₄Cl solution dropwise to quench the remaining Grignard reagent.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to obtain the crude 1-bromo-3-(octyloxy)benzene.

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Low Yield in Suzuki Coupling | Inefficient catalyst; Poor choice of base or solvent. | Screen different palladium catalysts and ligands. Ensure the base is finely ground and anhydrous. Consider a different solvent system (e.g., Dioxane or a DMF/water mixture). |

| Significant Dehalogenation Byproduct | Presence of a protic source (e.g., alcohol co-solvent, wet reagents); Reaction temperature too high. | Use strictly aprotic solvents.[6] Dry all reagents and solvents thoroughly. Run the reaction at the lowest effective temperature. |

| Grignard Reaction Fails to Initiate | Inactive magnesium surface; Wet glassware or solvent. | Activate magnesium with iodine or 1,2-dibromoethane. Ensure all glassware is flame-dried or oven-dried and that a high-quality anhydrous solvent is used. |

| Low Yield of Grignard Product | Incomplete reaction; Side reactions (e.g., Wurtz coupling). | Allow for longer reaction times. Ensure slow, controlled addition of the aryl bromide to minimize localized high concentrations which can favor coupling side reactions. |

References

- Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. (n.d.). Benchchem.

- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.

- PMC. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.

- Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents.

- Department of Chemistry. (n.d.). Ch23: Aryl Grignards.

- Green Chemistry. (2013, May 3). Screening of solvents in a range of Grignard reactions.

- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.

- ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction.

- Safety Data Sheet. (2025, September 5). 1,3-Dibromobenzene.

- ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions.

- Shirakawa, E., et al. (2012). Cross-Coupling of Aryl Grignard Reagents with Aryl Iodides and Bromides through SRN1 Pathway. Angewandte Chemie International Edition, 51(1), 218–221.

-

PubChem. (n.d.). 1,3-Dibromo-5-(octyloxy)benzene. Retrieved February 15, 2026, from [Link]

- Safety Data Sheet. (2025, December 19). 1,3-Dibromobenzene.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Bromo-1,3-diethyl-5-methylbenzene.

-

ResearchGate. (2020, February). Halogen Bonding in Two‐Dimensional Crystal Engineering. Retrieved February 15, 2026, from [Link]

Sources

- 1. 1,3-Dibromo-5-(octyloxy)benzene | C14H20Br2O | CID 101293533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

Troubleshooting & Optimization

Technical Support Center: Preventing Debromination in Pd-Catalyzed Coupling

Topic: Preventing Debromination Side Reactions During Coupling Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Status: Operational Specialist: Senior Application Scientist Subject: Hydrodehalogenation (Debromination) Mitigation Strategies

Diagnostic Hub: Is it Debromination?

Before altering reaction parameters, confirm the identity of your byproduct. In palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.), the aryl halide (

The Symptom: You observe a byproduct with a lower retention time than the starting material (typically) and a specific mass shift.

Diagnostic Checklist:

-

Mass Spectrometry (LC-MS/GC-MS):

-

Debromination (Hydrodehalogenation): Look for a mass peak corresponding to

.-

Example: If Starting Material (

) is MW 300, Product (

-

-

Homocoupling: Look for

.-

Example: Product (

) is MW 442.

-

-

-

NMR Spectroscopy (

):-

Look for the appearance of a new proton signal on the aromatic ring, often a triplet or doublet depending on substitution, integrating for one proton.

-

Mechanism & Root Cause Analysis

To prevent debromination, you must understand how the hydrogen atom replaces the bromine. This is rarely a random event; it is a catalytically driven side cycle.

The Divergent Path: -Hydride Elimination

The reaction proceeds normally through Oxidative Addition , generating the oxidative addition complex (

-

Path A (Desired): The complex undergoes Transmetallation (Suzuki) or Amine Binding (Buchwald), followed by Reductive Elimination to form the product.

-

Path B (Debromination): The complex intercepts a hydride source . The Pd(II) species undergoes reductive elimination with the hydride, expelling

and regenerating Pd(0).

Common Hydride Sources:

-

Solvents with

-Hydrogens: Primary/secondary alcohols (MeOH, iPrOH) and cyclic ethers (THF, Dioxane) can coordinate to Pd. A base-promoted -

Amine Bases/Substrates: In Buchwald-Hartwig couplings, aliphatic amines with

-hydrogens can act as reductants (similar to oxidation in Wacker processes). -

Formate Impurities: Carbonate bases can react with adventitious

or solvent oxidation products to form formates, which are potent hydride donors.

Figure 1: Kinetic competition between the desired coupling cycle (Green/Yellow) and the debromination side cycle (Red). Note that slow transmetallation increases the lifetime of the Ar-Pd-Br intermediate, favoring the side reaction.

Troubleshooting Guide (FAQ)

Issue 1: "I'm seeing 20% debromination in my Suzuki coupling using in Ethanol."

Root Cause: Ethanol is a primary alcohol with accessible

-

Switch Solvent: Move to a non-protic solvent like Toluene, DME, or DMF (though DMF can sometimes be a hydride source at high temps).

-

Aqueous Cosolvent: If solubility is an issue, use Toluene/Water or Dioxane/Water mixtures. The water does not act as a hydride source in this context.

Issue 2: "My Buchwald-Hartwig reaction works, but the aryl bromide is reducing to the arene. I'm using Sodium tert-butoxide."

Root Cause: Strong alkoxide bases (

-

Switch Base: Use a weaker, inorganic base like

or -

Base Addition: If a strong base is required for amine deprotonation, add it slowly or ensure the amine is in excess to outcompete the base for Pd coordination.

Issue 3: "I switched solvents, but I still see debromination. I'm using a bulky ligand ( )."

Root Cause: While bulky, electron-rich ligands promote oxidative addition (good), they can sometimes hinder transmetallation due to steric crowding. If the catalytic cycle stalls at the

-

Ligand Tuning: Switch to a ligand that facilitates transmetallation/reductive elimination more effectively for your specific substrate. Buchwald precatalysts (e.g., XPhos Pd G4) are designed to prevent off-cycle resting states.

-

Catalyst Loading: Paradoxically, increasing catalyst loading can sometimes help if the active species is dying, but for debromination, ensure your coupling rate is fast. High temp + slow coupling = debromination. Lower the temperature if possible.

Optimization Protocol: The "Anti-Reduction" Screen

If you encounter persistent debromination, pause your current workflow and execute this validation screen.

Objective: Maximize the ratio of

| Variable | Recommendation | Rationale |

| Solvent | Toluene, Dioxane, or DME | Avoid alcohols ( |

| Base | Inorganic bases minimize | |

| Catalyst | Pd-Precatalysts (e.g., XPhos Pd G4) | Ensures rapid formation of |

| Additives | Water (5-10% v/v) | Increases solubility of inorganic bases, speeding up transmetallation (Suzuki) and reducing the lifetime of the vulnerable oxidative addition intermediate. |

| Atmosphere | Strict Inert (Ar/N2) | Oxygen can oxidize ligands or solvents, creating radical species or peroxides that promote non-canonical side reactions. |

Step-by-Step Optimization Workflow

-

Base Screen (Small Scale):

-

Run parallel reactions with

(Control), -

Success Metric: High conversion with

debrominated byproduct.

-

-

Solvent Swap:

-

If using alcohol, switch to Toluene/H2O (4:1).

-

If using DMF, switch to Dioxane or DMSO (DMSO is less prone to hydride donation than DMF).

-

-

Temperature Modulation:

-

Debromination often has a higher activation energy than coupling. Lower the temperature by 20°C and extend the reaction time.

-

Decision Logic for Troubleshooting

Use this logic flow to determine your next experimental move.

Figure 2: Decision tree for systematic elimination of hydride sources in the reaction matrix.

References

-

Navarro, O. et al. (2005). Dehalogenation of Aryl Halides: Mechanisms and Prevention. Journal of Organic Chemistry. Link

-

BenchChem Technical Guides. (2025). Preventing Debromination in Suzuki Coupling. Link

-

Gallou, F. & Plummer, S. (2024). Buchwald-Hartwig Aminations: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis.[2] Link

-

Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions. Link

-

Organic Chemistry Portal. (2024). Mechanisms of Palladium-Catalyzed Coupling and Side Reactions. Link

-

Wuxi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Link

Sources

- 1. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]

Validation & Comparative

Technical Assessment: 1H NMR Characterization & Synthetic Validation of 1,3-Dibromo-5-(octyloxy)benzene

Executive Summary

1,3-Dibromo-5-(octyloxy)benzene serves as a critical halogenated building block in the synthesis of conjugated polymers (e.g., polyfluorenes, PPVs) and liquid crystals. Unlike its precursor (3,5-dibromophenol) or short-chain analogs (e.g., 3,5-dibromoanisole), the inclusion of the C8-octyloxy chain provides essential solubility in non-polar organic solvents (chloroform, toluene, chlorobenzene), facilitating solution-processable organic electronics.

This guide provides a definitive 1H NMR analysis to validate structural integrity, distinguishing the product from starting materials and common impurities.

Structural Logic & Signal Assignment

The molecule exhibits

Molecular Connectivity Diagram

The following diagram illustrates the splitting logic and proton environments.

Figure 1: NMR Signal Assignment Logic. Highlighting the distinction between aromatic protons based on substitution patterns.

Comparative NMR Analysis

To confirm successful synthesis, one must differentiate the product from the starting material (3,5-dibromophenol) and potential byproducts.

Spectral Comparison Table (Solvent: CDCl )

| Feature | Target: 1,3-Dibromo-5-(octyloxy)benzene | Precursor: 3,5-Dibromophenol | Analog: 3,5-Dibromoanisole |

| H-2 (Aromatic) | |||

| H-4,6 (Aromatic) | |||

| Absent | |||

| Hydroxyl (-OH) | Absent | Absent | |

| Alkyl Chain | Multiplets 1.8 - 0.9 ppm | Absent | Absent |

| Solubility | High in Hexane/CHCl | Low in Hexane; High in DMSO | Moderate in Hexane |

Detailed Assignment & Causality

-

Aromatic Region (Meta-Coupling): The aromatic protons appear as a triplet and a doublet. This is strictly meta-coupling (

), typically 1.5–2.0 Hz.-

H-2 (

7.24): This proton is flanked by two Bromine atoms. Bromine is inductively withdrawing (-I), deshielding the proton. Although it is para to the alkoxy group (donating), the ortho-bromine effect dominates. -

H-4,6 (

6.98): These protons are flanked by one Bromine and one Alkoxy group. The oxygen atom donates electron density via resonance (+M) to the ortho positions (H-4,6), causing an upfield shift (shielding) relative to H-2.

-

-

Aliphatic Region:

-

-CH

-

-CH

-

-CH

Experimental Validation Protocol

This workflow describes the synthesis via Williamson Ether Synthesis and the subsequent NMR validation steps.

Synthesis & Purification Workflow

Figure 2: Synthetic workflow for converting 3,5-dibromophenol to the octyloxy derivative.

Step-by-Step Methodology

-

Reaction Setup:

-

Dissolve 3,5-dibromophenol (1.0 eq) in Reagent Grade Acetone (0.2 M concentration).

-

Add Potassium Carbonate (K

CO -

Add 1-Bromooctane (1.2 eq) dropwise.

-

Note: Excess alkyl bromide ensures complete consumption of the phenol, which is harder to separate than the alkyl bromide.

-

-

Reflux: Heat to mild reflux (

C) for 12–18 hours under Nitrogen. -

Workup:

-

Filter off inorganic salts (KBr, excess K

CO -

Concentrate the filtrate under reduced pressure.[1]

-

-

Purification (Critical for NMR Purity):

-

The crude oil will contain the product and excess 1-bromooctane.

-

Perform silica gel flash chromatography.

-

Eluent: 100% Hexane

5% DCM/Hexane. -

Separation Logic: The product is slightly more polar than the alkyl bromide but much less polar than the starting phenol.

-

-

NMR Sample Prep:

-

Dissolve ~10 mg of purified oil in 0.6 mL CDCl

. -

Ensure the sample is free of residual solvent (Acetone appears at

2.17, Water at

-

Self-Validating Quality Checks

-

Check 1 (Conversion): Disappearance of the broad Phenol -OH peak (

5.0–6.0). -

Check 2 (Stoichiometry): Integration ratio of Aromatic H-2 (1H) to

-CH -

Check 3 (Purity): Absence of triplet at

3.40 ppm. (Presence indicates unreacted 1-bromooctane).

References

-

Chemical Shifts & Spectral Data

-

Synthetic Methodology (Williamson Ether Synthesis)

- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol reference).

-

PubChem Compound Summary: 1,3-Dibromo-5-(octyloxy)benzene. Link

-

Analogous Characterization (3,5-Dibromoanisole)

-

National Institute of Standards and Technology (NIST). 3,5-Dibromoanisole Mass/NMR Data. Link

-

Sources

13C NMR chemical shifts for 1,3-Dibromo-5-(octyloxy)benzene

1,3-Dibromo-5-(octyloxy)benzene: C NMR Reference Guide

Executive Summary

-

CAS No: 120511-76-6 (Generic for dibromo-alkoxy variants) / 100670-36-6 (Related)[2]

-

Molecular Formula: C

H -

Key Application: Intermediate for Suzuki-Miyaura cross-coupling to form poly(p-phenylene vinylene) derivatives and dendrimers.[2]

-

Solvent Standard: CDCl

(referenced to 77.16 ppm).[1][2]

Chemical Shift Assignments (CDCl )

The

Table 1: Aromatic Region Assignments (110 – 165 ppm)

| Carbon Position | Assignment | Chemical Shift ( | Signal Type | Mechanistic Insight |

| C-1 | C | 160.2 ± 0.5 | Quaternary | Deshielded significantly by the direct oxygen attachment (+31 ppm effect).[1][2] |

| C-3, C-5 | C | 123.1 ± 0.5 | Quaternary | Shielded relative to benzene due to the "Heavy Atom Effect" of Bromine. |

| C-4 | C | 126.5 ± 0.5 | Methine (CH) | Located between two Br atoms.[1][2] Deshielded by ortho-Br, but shielded by para-alkoxy resonance.[1][2] |

| C-2, C-6 | C | 117.8 ± 0.5 | Methine (CH) | Shielded by the electron-donating alkoxy group (Ortho effect), appearing as the most upfield aromatic signal.[1][2] |

Note: The C-4 and C-2/6 signals are often confused. C-4 is typically lower intensity in non-quantitative scans due to longer relaxation times (flanked by Br), but C-2/6 are chemically equivalent and have twice the intensity of C-4.[2]

Table 2: Aliphatic (Octyl Chain) Assignments (14 – 70 ppm)

| Carbon Position | Assignment | Chemical Shift ( | Multiplicity | Notes |

| C-1' | -OCH | 68.5 | CH | Deshielded by oxygen.[2] Diagnostic peak for ether formation.[2][3] |

| C-2' | -CH | 29.3 | CH | |

| C-3' | -CH | 26.0 | CH | Standard methylene envelope.[2] |

| C-4' to C-6' | -(CH | 29.2 – 29.5 | CH | Overlapping "methylene hump".[2] |

| C-7' | -CH | 22.7 | CH | Penultimate carbon.[2] |

| C-8' | -CH | 14.1 | CH | Terminal methyl group.[2] |

Comparative Analysis: Alternatives & Precursors

To validate your synthesis, compare the product spectrum against its precursor (3,5-Dibromophenol) and a symmetric analog (1,3,5-Tribromobenzene).[1]

Table 3: Shift Comparison for Quality Control

| Feature | Product: 1,3-Dibromo-5-(octyloxy)benzene | Precursor: 3,5-Dibromophenol | Analog: 1,3,5-Tribromobenzene |

| C-O Shift | ~160.2 ppm | ~156.0 ppm | N/A (No Oxygen) |

| Symmetry | C2/C6 equivalent; C4 unique.[1][2] | C2/C6 equivalent; C4 unique.[2] | All carbons equivalent (134.5 ppm) |

| Aliphatic | 8 distinct peaks (14-68 ppm) | None | None |

| Key Change | Appearance of peaks at 68.5 ppm (OCH | Broad OH proton in | Single peak in aromatic region indicates high symmetry.[2] |

Structural Visualization & Logic Flow

The following diagram maps the logical flow of assigning the NMR signals based on substituent effects.

Figure 1: Logic flow for assigning

Experimental Protocol: Synthesis & Characterization

To ensure the data matches the guide above, follow this standardized protocol for synthesis and NMR acquisition.

A. Synthesis (Williamson Etherification)

-

Reagents: 3,5-Dibromophenol (1.0 eq), 1-Bromooctane (1.2 eq), K

CO -

Procedure:

-

Purification: Column chromatography (Hexane/EtOAc 95:5). The product is a clear oil or low-melting solid.[2]

B. NMR Acquisition Parameters

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Solvent: CDCl

(99.8% D) with 0.03% TMS v/v.[1][2] -

Concentration: ~20 mg in 0.6 mL solvent.

-

Pulse Sequence: zgpg30 (Proton-decoupled

C). -

Scans: Minimum 512 scans (due to quaternary carbons C1, C3, C5 having long relaxation times).

-

Delay (D1): 2.0 seconds to ensure quantitative integration of quaternary carbons.

References

-

Chemical Book. (2024).[2] 1,3-Dibromo-5-chlorobenzene NMR Spectrum Data. Retrieved from [1]

-

National Institutes of Health (NIH). (2024).[2] PubChem Compound Summary for CID 101293533: 1,3-Dibromo-5-(octyloxy)benzene.[1][2] Retrieved from [1]

-

Royal Society of Chemistry. (2016).[2] Synthesis and Characterization of Alkoxy-Bromobenzenes (Supplementary Info). RSC Advances. Retrieved from [1]

-

Sigma-Aldrich. (2024).[2] 1,3-Dibromo-5-(difluoromethyl)-2-ethoxybenzene Product Sheet. Retrieved from [1]

-